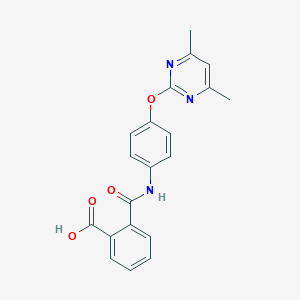![molecular formula C19H23N3O2S B255463 N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide works by irreversibly binding to BTK and inhibiting its activity. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell activation, proliferation, and survival, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has been shown to selectively target BTK, with little to no activity against other kinases. This selectivity may reduce the risk of off-target effects and toxicity. N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has also been shown to penetrate the blood-brain barrier, suggesting potential activity against central nervous system (CNS) malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide is its potent and selective inhibition of BTK, which may reduce the risk of off-target effects and toxicity. However, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has a relatively short half-life, which may limit its efficacy in some settings. Additionally, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has not been extensively studied in non-B-cell malignancies, and its activity in these settings is not well understood.
Orientations Futures
There are several potential future directions for research on N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide. One area of interest is the development of combination therapies, particularly with other agents that target the BCR signaling pathway. Another potential direction is the evaluation of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide in CNS malignancies, given its ability to penetrate the blood-brain barrier. Additionally, further studies are needed to understand the activity of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide in non-B-cell malignancies and to identify potential biomarkers of response.
Méthodes De Synthèse
The synthesis of N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide involves several steps, including the condensation of 2-aminobenzamide with 2-bromo-4,5-dimethylthiophene, followed by the addition of N-(4-methylpiperazin-1-yl)carbonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies. N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib.
Propriétés
Nom du produit |
N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide |
|---|---|
Formule moléculaire |
C19H23N3O2S |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-[4,5-dimethyl-3-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H23N3O2S/c1-13-14(2)25-18(20-17(23)15-7-5-4-6-8-15)16(13)19(24)22-11-9-21(3)10-12-22/h4-8H,9-12H2,1-3H3,(H,20,23) |
Clé InChI |
DEKSMDUENKPBQE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)N2CCN(CC2)C)NC(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)

![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)

![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)


![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)